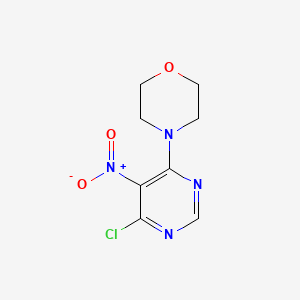

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Description

BenchChem offers high-quality 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPDXPRZNICKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428068 | |

| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-14-9 | |

| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis

An In-Depth Technical Guide to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: Synthesis, Reactivity, and Applications

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by a pyrimidine core, which is strategically functionalized with a reactive chlorine atom, an electron-withdrawing nitro group, and a morpholine moiety. The morpholine ring, in particular, is considered a "privileged pharmacophore" in drug discovery.[1] This is due to its ability to improve physicochemical properties such as solubility and metabolic stability, and to form key interactions with biological targets, making it a common feature in many approved drugs and clinical candidates.[1][2][3] This guide provides a detailed examination of the properties, synthesis, reactivity, and applications of this versatile building block, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The unique arrangement of functional groups in 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine dictates its chemical behavior and utility as a synthetic intermediate. A summary of its core properties is presented below.

| Property | Value | Source |

| CAS Number | 54660-14-9 | [4] |

| Molecular Formula | C₈H₉ClN₄O₃ | [4] |

| Molecular Weight | 244.64 g/mol | [4] |

| IUPAC Name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |

| Appearance | Typically a solid (e.g., white crystals) | [5] |

| Purity | >95% (Typically available) | |

| Storage | Keep in a dark place, sealed in a dry, cool environment | [4] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine involves a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the high reactivity of a di-substituted pyrimidine precursor.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis starting from 4,6-dichloro-5-nitropyrimidine and morpholine.

-

Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a mild base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Slowly add morpholine (1.1 eq) dropwise while stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature (approx. 20°C) and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure. Take up the resulting residue in water and extract with an organic solvent like ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product.

Causality and Experimental Choices

-

Choice of Precursor: 4,6-dichloro-5-nitropyrimidine is an excellent electrophile. The two chlorine atoms are good leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.

-

Solvent Selection: Polar aprotic solvents like THF or DMF are ideal as they can dissolve both the polar pyrimidine precursor and the nucleophile without interfering with the reaction mechanism.

-

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base like DIPEA is added to neutralize this acid, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Characterization

Confirmation of the molecular structure is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two characteristic multiplets in the range of 3.6-3.8 ppm, corresponding to the eight protons of the morpholine ring. A singlet for the lone proton on the pyrimidine ring would also be expected.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbons of the pyrimidine ring and two distinct signals for the carbons of the morpholine ring.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (244.64 g/mol ). The isotopic pattern of chlorine (¹⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an approximate 3:1 ratio.[5]

Reactivity and Synthetic Potential

The true value of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine lies in its potential for further chemical modification, making it a versatile intermediate.

-

Nucleophilic Substitution at C6: The remaining chlorine atom at the C6 position is the primary site for further reactivity. It can readily undergo another SNAr reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular libraries.

-

Reduction of the Nitro Group: The nitro group at the C5 position can be chemically reduced to an amino group (-NH₂). This transformation opens up a new set of synthetic possibilities, such as amide bond formation or diazotization reactions, further expanding the synthetic utility of the scaffold.

Potential Reaction Pathways Diagram

Caption: Key reaction pathways for further modification.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties.[2][3]

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The ability to easily modify the 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine core at the C6 position allows for the rapid generation of analogues to probe the structure-activity relationships (SAR) for specific kinase targets.[1]

-

Improving Drug-like Properties: The morpholine unit is frequently used to enhance aqueous solubility and tune the lipophilicity of a lead compound. Its basic nitrogen atom can be protonated at physiological pH, which can aid in formulation and bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.[2]

-

Central Nervous System (CNS) Drug Design: The physicochemical properties of the morpholine ring make it particularly valuable for designing drugs that need to cross the blood-brain barrier.[2][3] It provides a favorable balance of lipophilicity and hydrophilicity required for CNS penetration.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6][7][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]

Conclusion

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is more than just a chemical compound; it is a highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its straightforward synthesis, predictable reactivity, and the embedded privileged morpholine scaffold make it an essential tool for medicinal chemists. The ability to perform selective modifications at two distinct positions on the pyrimidine ring allows for the systematic and efficient exploration of chemical space in the quest for novel therapeutic agents.

References

- 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. BLDpharm.

- Safety D

- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.

- Morpholine | 110-91-8. ChemicalBook.

- 4-(6-chloro-4-nitropyridin-2-yl)morpholine Chemical Properties. ChemicalBook.

- 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | 58514-95-7. Benchchem.

- Safety D

- Supporting Information. General procedure for the synthesis of pyrimidines.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- (PDF) Morpholines. Synthesis and Biological Activity.

- 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis. ChemicalBook.

- Safety Data Sheet.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 5. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Executive Summary: This guide provides an in-depth examination of the synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is a robust Nucleophilic Aromatic Substitution (SNAr) reaction. This document elucidates the reaction mechanism, provides a detailed, field-proven experimental protocol, and explores the critical process parameters that ensure a high-yield, selective, and reproducible outcome. It is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a comprehensive understanding of this important transformation.

Introduction

The Role of Morpholine-Pyrimidines in Drug Discovery

The fusion of pyrimidine and morpholine scaffolds creates a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[1][2][3] Pyrimidine, a core component of nucleobases, offers a versatile framework for creating molecules that can interact with numerous biological targets, including protein kinases.[4][5] The morpholine moiety is often incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3][4] The combination of these two heterocycles often results in compounds with potent and selective biological activity, making them cornerstones of modern drug design.[1][4]

Profile of the Target Molecule: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a key synthetic intermediate. Its structure features a highly activated pyrimidine ring, making it an excellent substrate for further functionalization. The presence of a reactive chlorine atom at the 6-position allows for subsequent substitution reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse array of more complex molecules. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is most logically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the high electrophilicity of the pyrimidine ring in the starting material.

Retrosynthetic Disconnection:

A logical disconnection of the target molecule breaks the C-N bond between the pyrimidine ring and the morpholine nitrogen. This reveals the two primary starting materials:

-

Electrophile: 4,6-Dichloro-5-nitropyrimidine

-

Nucleophile: Morpholine

This approach is highly efficient as both starting materials are commercially available and the reaction proceeds under mild conditions with high selectivity.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[6][7][8]

-

Nucleophilic Attack: The nitrogen atom of the morpholine molecule acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the 4,6-dichloro-5-nitropyrimidine ring. These positions are highly activated by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂) and the ring nitrogen atoms.[7][9]

-

Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[6][8]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a chloride ion, an excellent leaving group, from the tetrahedral intermediate. This step is typically fast.

-

Deprotonation: A base present in the reaction mixture removes the proton from the newly attached morpholine nitrogen, yielding the final neutral product and a salt byproduct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] The novel compound, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, is a member of this esteemed class, yet its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes current knowledge on related chloro-nitropyrimidine derivatives to propose a plausible and testable mechanism of action for this compound. We hypothesize that 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine functions as a covalent inhibitor, targeting key signaling proteins in cellular proliferation pathways. This document provides a comprehensive exploration of this proposed mechanism, complete with detailed experimental protocols to facilitate its validation and empower further drug discovery efforts.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, with prominent applications as anticancer, antiviral, and antimicrobial agents.[3][4] Their efficacy often stems from their ability to mimic endogenous nucleobases, thereby interfering with nucleic acid synthesis, or to interact with the active sites of key enzymes in cellular signaling. The subject of this guide, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, possesses a unique combination of functional groups—a reactive chloropyrimidine core, an electron-withdrawing nitro group, and a morpholine moiety—that suggests a specific and potent biological activity. While direct studies on this molecule are limited, the extensive literature on analogous compounds provides a strong foundation for a mechanistic hypothesis.

A Proposed Mechanism of Action: Covalent Inhibition of Protein Kinases

Based on the chemical architecture of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and the established activities of related compounds, we propose a primary mechanism of action centered on covalent inhibition of protein kinases . This hypothesis is predicated on the following key points:

-

Electrophilic Reactivity: The pyrimidine ring is rendered highly electrophilic by the presence of the chlorine atom and the strongly electron-withdrawing nitro group. This chemical feature makes the 4-position of the pyrimidine ring susceptible to nucleophilic attack.

-

Covalent Bond Formation: We postulate that the chlorine atom acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with a nucleophilic residue, such as a cysteine, within the active site of a target protein.[5] This irreversible covalent bond formation would lead to potent and sustained inhibition of the protein's function.

-

Kinase Selectivity: The morpholine group likely plays a crucial role in directing the molecule to the ATP-binding pocket of specific protein kinases, thereby conferring a degree of selectivity and minimizing off-target effects.

This proposed mechanism is supported by studies on structurally similar 2,4-dichloro-5-nitropyrimidine, which has been shown to inhibit cell growth through interactions with key signaling molecules like the epidermal growth factor (EGF) receptor.[6] Furthermore, various chloropyrimidine derivatives have been successfully developed as covalent inhibitors of kinases, such as MSK1.[5]

Visualizing the Proposed Mechanism and Experimental Workflow

To provide a clear visual representation of the proposed mechanism and the experimental strategy for its validation, the following diagrams have been generated using Graphviz.

Caption: Proposed covalent inhibition of a target protein kinase.

Caption: A streamlined workflow for experimental validation.

Methodologies for Mechanistic Validation

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a detailed framework for this investigation.

In Vitro Kinase Inhibition Assay

-

Objective: To identify the specific protein kinase(s) targeted by 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.

-

Methodology:

-

Utilize a commercial kinase screening panel (e.g., a radiometric or fluorescence-based assay) covering a broad range of human kinases.

-

Prepare a stock solution of the compound in DMSO.

-

Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.

-

For any identified hits, perform dose-response experiments to determine the IC50 value.

-

Include a known inhibitor for each kinase as a positive control.

-

Cell-Based Proliferation and Apoptosis Assays

-

Objective: To assess the functional consequences of target inhibition in a cellular context.

-

Methodology:

-

Cell Proliferation Assay (MTT or CellTiter-Glo®):

-

Seed cancer cell lines known to be dependent on the identified target kinase(s) in 96-well plates.

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Measure cell viability using a plate reader.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To definitively demonstrate covalent bond formation between the compound and its target protein.

-

Methodology:

-

Incubate the purified recombinant target kinase with an excess of the compound.

-

Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-QTOF) to detect the mass shift corresponding to the covalent addition of the compound.

-

Perform proteolytic digestion (e.g., with trypsin) of the protein-compound complex.

-

Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.

-

Data Presentation and Interpretation

The quantitative data generated from the aforementioned experiments should be systematically organized for clear interpretation.

| Experiment | Metric | Expected Outcome for a Covalent Kinase Inhibitor |

| In Vitro Kinase Screen | % Inhibition | High inhibition of one or more kinases. |

| Dose-Response Assay | IC50 (nM or µM) | Potent inhibition of the target kinase(s). |

| Cell Proliferation Assay | GI50 (µM) | Dose-dependent decrease in cancer cell viability. |

| Apoptosis Assay | % Apoptotic Cells | Significant increase in the apoptotic cell population. |

| Intact Mass Spectrometry | Mass Shift (Da) | A mass increase corresponding to the molecular weight of the compound minus HCl. |

| Peptide Mapping (LC-MS/MS) | Modified Peptide | Identification of a specific cysteine (or other nucleophilic) residue adducted with the compound. |

Conclusion and Future Directions

The proposed mechanism of action, covalent inhibition of a protein kinase, provides a solid foundation for understanding the biological activity of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. The experimental framework outlined in this guide offers a clear path to validating this hypothesis. Successful confirmation of this mechanism will not only elucidate the function of this specific molecule but will also pave the way for the rational design of next-generation pyrimidine-based covalent inhibitors with enhanced potency and selectivity. Future work should focus on lead optimization, in vivo efficacy studies, and a comprehensive safety assessment to fully realize the therapeutic potential of this promising chemical scaffold.

References

- Ningbo Innopharmchem Co., Ltd. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.

- Biosynth. (n.d.). 2,4-Dichloro-5-nitropyrimidine.

-

Gorniak, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. Available at: [Link]

-

Gower, N. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1156-1165. Available at: [Link]

- LookChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4938. Available at: [Link]

- Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer.

-

Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Available at: [Link]

- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

-

The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Available at: [Link]

Sources

- 1. jrasb.com [jrasb.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: A Technical Guide

Introduction: The Chemical Context

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The presence of a chloro group, a nitro group, and a morpholine moiety on the pyrimidine ring suggests a versatile chemical intermediate for the synthesis of more complex drug candidates. Accurate spectral analysis is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Key Features

The structural integrity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is defined by the covalent arrangement of its constituent atoms. Understanding this arrangement is the foundation for interpreting its spectral data.

Caption: Molecular structure of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.

Synthesis and Characterization Workflow

The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine typically involves a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, followed by the analytical workflow for structural confirmation.

Experimental Protocol: Synthesis

A common method for the synthesis of similar compounds involves the reaction of a di-substituted pyrimidine with morpholine[1].

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Morpholine

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine in the chosen solvent in a round-bottom flask.

-

Add one equivalent of morpholine to the solution.

-

Add a slight excess (1.1-1.2 equivalents) of the non-nucleophilic base to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.

Caption: Workflow from synthesis to spectral characterization.

Predicted Spectral Data and Interpretation

The following sections detail the anticipated spectral data for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the morpholine and pyrimidine protons. By analogy with similar morpholinopyrimidine derivatives, the following chemical shifts can be predicted[2][3].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2' (Pyrimidine) | ~8.5 | Singlet | 1H |

| Morpholine (-CH₂-N-) | ~3.8 - 4.0 | Triplet | 4H |

| Morpholine (-CH₂-O-) | ~3.6 - 3.8 | Triplet | 4H |

Causality behind Predictions:

-

The pyrimidine proton (H-2') is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group, resulting in a downfield chemical shift.

-

The morpholine protons adjacent to the nitrogen atom are deshielded by the pyrimidine ring and will appear as a triplet.

-

The morpholine protons adjacent to the oxygen atom will also appear as a triplet, typically at a slightly more upfield position compared to the N-CH₂ protons[4].

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Predicted chemical shifts are based on data for related morpholine and pyrimidine compounds[2][5].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~158 |

| C-4 (Pyrimidine) | ~160 |

| C-5 (Pyrimidine) | ~125 |

| C-6 (Pyrimidine) | ~155 |

| Morpholine (-CH₂-N-) | ~45 |

| Morpholine (-CH₂-O-) | ~66 |

Causality behind Predictions:

-

The pyrimidine carbons (C-2, C-4, C-6) are expected to resonate at low field due to the electronegativity of the nitrogen atoms and the attached chloro and nitro groups.

-

The carbon atom bearing the nitro group (C-5) will also be in the aromatic region but may be slightly more shielded than the other pyrimidine carbons.

-

The morpholine carbons will appear in the aliphatic region, with the carbon adjacent to the more electronegative oxygen atom (C-O) appearing further downfield than the carbon adjacent to the nitrogen atom (C-N)[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, the C-N and C-O bonds of the morpholine ring, and the aromatic pyrimidine ring[6][7].

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| C=N Stretch (Pyrimidine) | 1550 - 1650 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-N Stretch (Morpholine) | 1100 - 1300 | Medium |

| C-O-C Stretch (Morpholine) | 1070 - 1150 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C-H Stretch (Aromatic) | ~3050 | Weak |

Causality behind Predictions:

-

The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature.

-

The stretching vibrations of the pyrimidine ring will appear in the typical aromatic region.

-

The C-O-C stretch of the morpholine ether linkage is expected to be a strong and prominent band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak: For 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (C₈H₉ClN₄O₃), the expected monoisotopic mass is approximately 244.03 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a prominent M+2 peak at approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope[8].

Predicted Fragmentation Pattern: The molecule is expected to fragment under electron ionization (EI) or electrospray ionization (ESI) conditions. Key fragmentation pathways could include:

-

Loss of the nitro group (-NO₂)

-

Loss of the chloro group (-Cl)

-

Fragmentation of the morpholine ring

-

Cleavage of the bond between the pyrimidine ring and the morpholine nitrogen

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectral data (NMR, IR, and MS) for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. While based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The information presented herein serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in further scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3121397, 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. [Link]

-

National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]

-

Khan, I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19333-19349. [Link]

-

ResearchGate. (PDF) Synthesis and spectral analysis of an array of novel 4-(4-MORPHOLINOPHENYL) -6 arylpyrimidin-2-amines. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

The Royal Society of Chemistry. Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

PubMed. Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]

-

Supporting Information. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

-

ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[9]. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]

-

PubMed Central. Analysis of protein chlorination by mass spectrometry. [Link]

-

PubMed. Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. [Link]

-

ResearchGate. Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). [Link]

-

ResearchGate. Synthesis and characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. [Link]

-

PubMed Central. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Safe Handling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. As a senior application scientist, my objective is to synthesize critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is curated from an analysis of the compound's structural motifs and safety data for analogous chemical structures, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Compound Identification and Presumed Hazard Profile

-

Chloropyrimidine Moiety: Chlorinated pyrimidines can be irritants and potentially toxic.

-

Nitropyrimidine Moiety: Nitro-aromatic compounds are often associated with toxicity and should be handled with care.

-

Morpholine Moiety: Morpholine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[5][6][7][8][9]

Based on these structural alerts, a conservative approach to handling is warranted. The following presumed GHS classification should be adopted until specific data becomes available.

Table 1: Presumed GHS Hazard Classification for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

Pictograms:

Signal Word: Danger

Engineering Controls: The First Line of Defense

The primary objective in handling any potentially hazardous chemical is to minimize exposure. Engineering controls are the most effective means of achieving this.

Chemical Fume Hood

All manipulations of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols. The fume hood provides a physical barrier and ventilation to capture and exhaust airborne contaminants.

Ventilation

Ensure that the laboratory is well-ventilated. General lab ventilation complements the localized exhaust of a fume hood, helping to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, PPE provides an essential secondary layer of protection. The selection of appropriate PPE is a critical decision-making process.

Hand Protection

-

Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact. It is advisable to wear double gloves, with the outer glove being a chemically resistant material such as Viton™ or a laminate glove. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.

-

Glove Technique: Change gloves frequently, especially if you suspect contamination. Never wear gloves outside of the laboratory.

Eye and Face Protection

-

Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

-

Goggles and Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or working with reactions under pressure, chemical splash goggles and a full-face shield should be worn over safety glasses.

Protective Clothing

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

-

Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities of the compound or its solutions.

-

Footwear: Closed-toe shoes are mandatory.

Respiratory Protection

In most instances, working within a certified fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[10] Proper fit-testing and training are essential for respirator use.[10]

Diagram 1: PPE Selection Workflow

Caption: PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to standardized procedures is paramount for minimizing risk.

Weighing and Dispensing

-

Preparation: Don appropriate PPE and ensure the fume hood sash is at the proper working height.

-

Containment: Use a disposable weighing boat or place the weighing paper on a lipped tray to contain any spills.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.

-

Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.

Dissolution

-

Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

-

Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Ignition Sources: Store away from heat, sparks, and open flames.[5][8]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-rehearsed emergency plan is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[7][11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[7][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not open windows or doors if it would compromise the negative pressure of the laboratory.

-

Contain: For small spills, use an absorbent material like vermiculite or a spill pillow to contain the spill.[11]

-

Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent.

-

Clean: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Diagram 2: Spill Response Workflow

Caption: Spill Response Workflow

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[12]

Conclusion

The safe handling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine requires a proactive and informed approach to risk management. By understanding the potential hazards associated with its structural components and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]

-

Nexchem Ltd. SAFETY DATA SHEET: Morpholine. [Link]

-

Carl Roth GmbH + Co. KG. Safety data sheet: Morpholine. [Link]

-

North Metal and Chemical Company. Safety Data Sheet: Morpholine. [Link]

-

GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

- 1. 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 2. 1289263-29-1|4-(5-bromo-6-chloropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 3. 62652-84-0|Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. bldpharm.com [bldpharm.com]

- 5. chemos.de [chemos.de]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. northmetal.net [northmetal.net]

- 10. gerpac.eu [gerpac.eu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Introduction: The Strategic Importance of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in Medicinal Chemistry

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a chloro leaving group at the 6-position, activated by the strongly electron-withdrawing nitro group at the 5-position, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This, coupled with the potential for reduction of the nitro group to a reactive amino functionality, opens a gateway to a diverse array of molecular architectures. These derivatives are of particular interest in the development of kinase inhibitors, anticancer agents, and other therapeutics.[1]

This guide provides detailed protocols for two primary derivatization pathways of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: nucleophilic aromatic substitution at the C6 position and reduction of the C5 nitro group. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the protocols but also adapt them to their specific synthetic goals.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The C6-chloro substituent of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is readily displaced by a variety of nucleophiles. The electron-withdrawing nitro group at the adjacent C5 position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[2][3] This section provides protocols for the derivatization with amine and thiol nucleophiles.

Amination at the C6-Position

The introduction of diverse amine functionalities at the C6-position is a common strategy for building libraries of potential drug candidates. The choice of solvent and base is critical for achieving high yields and purity.

Experimental Protocol: General Procedure for C6-Amination

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(6-(substituted-amino)-5-nitropyrimidin-4-yl)morpholine derivative.

Table 1: Representative Conditions for C6-Amination

| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Benzylamine | Ethanol | TEA | 80 | 4-8 |

| Piperidine | Isopropanol | DIPEA | 90 | 6-12 |

| Aniline | DMF | K₂CO₃ | 120 | 12-24 |

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions by solvating the cation of the base and leaving the anion more nucleophilic. Alcohols like ethanol and isopropanol are also effective and can be easier to remove during work-up.

-

Base: A non-nucleophilic organic base is preferred to prevent competition with the amine nucleophile. Inorganic bases like potassium carbonate can also be used, particularly in DMF.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine nucleophile.

Diagram 1: General Workflow for C6-Amination

Caption: Workflow for the C6-amination of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.

Thiolation at the C6-Position

The introduction of a sulfur linkage at the C6-position can be achieved by reacting the starting material with a thiol in the presence of a suitable base.

Experimental Protocol: General Procedure for C6-Thiolation

-

Reagent Preparation: To a solution of the desired thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate anion in situ.

-

Addition of Starting Material: Add a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in the same solvent to the thiolate solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for C6-Thiolation

| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | DMF | NaH | 25 | 2-4 |

| Benzyl mercaptan | Ethanol | K₂CO₃ | 60 | 4-8 |

Causality Behind Experimental Choices:

-

Base: A strong base like NaH is often used to deprotonate the thiol, forming a highly nucleophilic thiolate. For less acidic thiols, a milder base like K₂CO₃ may be sufficient, especially with heating.

-

Solvent: DMF is an excellent solvent for this reaction as it readily dissolves the starting materials and facilitates the SNAr reaction.

Diagram 2: Reaction Scheme for C6-Derivatization

Caption: SNAr derivatization at the C6-position.

Part 2: Reduction of the C5-Nitro Group

The reduction of the C5-nitro group to an amino group provides a key synthetic handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The choice of reducing agent is critical to ensure chemoselectivity and avoid reduction of the C6-chloro substituent.

Chemoselective Reduction using Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, such as halogens.

Experimental Protocol: Reduction of the Nitro Group with SnCl₂

-

Reagent Preparation: In a round-bottom flask, suspend 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Reducing Agent: SnCl₂ is a classic choice for the reduction of nitroarenes and is known for its good functional group tolerance, making it suitable for this substrate.

-

Stoichiometry: A significant excess of SnCl₂ is typically required to ensure complete reduction.

-

Work-up: The basic work-up is crucial to neutralize the acidic reaction mixture and precipitate tin salts, which can then be removed by filtration or during the aqueous work-up.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, care must be taken to choose a catalyst that does not promote hydrodehalogenation. Palladium-based catalysts can sometimes lead to the loss of the chloro-substituent. Platinum oxide (PtO₂) or Raney Nickel are often preferred for substrates containing aromatic chlorides.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of platinum oxide (PtO₂) or Raney Nickel (5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the desired 5-amino-4-(6-chloro-pyrimidin-4-yl)morpholine. Further purification by chromatography may be necessary.

Safety Precaution: Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety equipment. The catalysts can be pyrophoric and should be handled with care.

Sources

The Strategic Utility of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in the Synthesis of Advanced Kinase Inhibitors

Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase active site. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of potent and selective kinase inhibitors. This application note delves into the versatile role of a key building block, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine , in the synthesis of sophisticated kinase inhibitors, with a particular focus on its application in the creation of potent drug candidates targeting critical signaling pathways in oncology.

Physicochemical Properties and Strategic Importance

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a crystalline solid with the molecular formula C₈H₉ClN₄O₃ and a molecular weight of 244.64 g/mol .[3] Its structure is characterized by a pyrimidine core substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a morpholino group at the 4-position. This unique arrangement of functional groups makes it an exceptionally valuable intermediate in multi-step organic synthesis.

| Property | Value | Reference |

| CAS Number | 54660-14-9 | [3] |

| Molecular Formula | C₈H₉ClN₄O₃ | [3] |

| Molecular Weight | 244.64 g/mol | [3] |

| Appearance | Solid | [3] |

| Storage | 2-8°C, sealed in dry, dark place | [3] |

The strategic importance of this molecule lies in the differential reactivity of its substituents. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can be tailored to target specific kinase residues.[4][5] The nitro group at the 5-position serves as a precursor to an amino group, which is crucial for subsequent cyclization reactions to form fused heterocyclic systems, such as purine-like scaffolds.[6] The morpholine moiety often enhances the solubility and pharmacokinetic properties of the final drug molecule.[7]

Application in the Synthesis of the Potent Kinase Inhibitor Samateran (PZ-1)

A prime example of the utility of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is in the synthesis of Samateran (PZ-1), a potent inhibitor of RET and TRK kinases.[8][9] Oncogenic fusions and mutations of these kinases are drivers of various cancers, making them important therapeutic targets. The following protocol outlines the key steps in the synthesis of Samateran, highlighting the pivotal role of the title compound.

Experimental Protocol: Synthesis of Samateran (PZ-1)

This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is reacted with a suitable amine nucleophile, for instance, a substituted aniline, to displace the chloro group at the 6-position. This SNAr reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.

-

Detailed Procedure:

-

To a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the substituted 6-amino-5-nitropyrimidine derivative.

-

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group of the 6-amino-5-nitropyrimidine derivative is reduced to an amino group. This is a critical step to generate the vicinal diamine functionality required for the subsequent cyclization. Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[6]

-

Detailed Procedure:

-

Suspend the 6-amino-5-nitropyrimidine derivative (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diaminopyrimidine derivative, which can be used in the next step without further purification.

-

Step 3: Cyclization to form the Purine-like Scaffold

-

Reaction: The 5,6-diaminopyrimidine derivative is cyclized to form the final purine-like core of Samateran. This is often achieved by reacting with a one-carbon synthon, such as triethyl orthoformate or formic acid.

-

Detailed Procedure:

-

Dissolve the crude 5,6-diaminopyrimidine derivative in triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, Samateran (PZ-1).

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Samateran (PZ-1).

The Biological Context: Targeting RET and TRK Kinase Signaling

Samateran (PZ-1) is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[9] This mode of inhibition can offer greater selectivity compared to ATP-competitive type I inhibitors. As a potent inhibitor of both RET and TRK kinases, Samateran has significant therapeutic potential in cancers driven by aberrant signaling through these pathways.

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems. Gene fusions and activating mutations in RET are oncogenic drivers in a subset of lung and thyroid cancers. Similarly, the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins (TRKA, TRKB, and TRKC), which are involved in neuronal development and function. Gene fusions involving the NTRK genes are found in a wide range of solid tumors and are considered tumor-agnostic biomarkers for targeted therapy.

Both RET and TRK signaling pathways converge on downstream effectors that promote cell proliferation, survival, and differentiation, such as the RAS/MAPK and PI3K/AKT pathways. Inhibition of these kinases by drugs like Samateran can effectively shut down these pro-tumorigenic signals.

Visualization of the RET/TRK Signaling Pathway

Caption: Simplified RET/TRK signaling pathway and inhibition by Samateran.

Conclusion

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategically positioned functional groups allow for sequential and regioselective modifications, enabling the construction of complex heterocyclic scaffolds. The synthesis of Samateran (PZ-1) serves as a compelling case study, demonstrating a clear and efficient pathway from this key intermediate to a potent and clinically relevant kinase inhibitor. The continued exploration of the reactivity of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is expected to yield further innovations in the development of targeted cancer therapies.

References

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. Available from: [Link]

-

Carlomagno, F., et al. (2021). Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases. Journal of Experimental & Clinical Cancer Research, 40(1), 269. Available from: [Link]

-

Han, Y., et al. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Available from: [Link]

-

Berg, J.M., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis. In Biochemistry. 5th edition. W H Freeman. Available from: [Link]

-

de la Torre, B.G., et al. (2018). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. Available from: [Link]

-

El-Sayed, M.A., et al. (2002). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics, 34(11), 645-650. Available from: [Link]

-

Al-Suwaidan, I.A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Available from: [Link]

-

Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

-

Fun, H.K., et al. (2012). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Available from: [Link]

-

Ghorab, M.M., et al. (2014). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. ResearchGate. Available from: [Link]

-

da Silva, A.B.F., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6006. Available from: [Link]

-

Moody, C.J., et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2012(5), 234-247. Available from: [Link]

-

Al-Suwaidan, I.A., et al. (2019). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2019(4), M1087. Available from: [Link]

-

Mironov, M.A., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(18), 4084. Available from: [Link]

-

Meister, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]

-

Carlomagno, F., et al. (2021). Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases. ResearchGate. Available from: [Link]

-

El-Kerdawy, M.M., et al. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available from: [Link]

-

Slideshare. (2015). Biosynthesis of purine & pyrimidine. Retrieved from [Link]

-

Al-Tamiemi, E.O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Retrieved from [Link]

-

Aly, A.A., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34163-34193. Available from: [Link]

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

Ziya, V.V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5585. Available from: [Link]

-

Kufe, D.W., et al. (2003). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

-

YouTube. (2022). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. Retrieved from [Link]

-

LookChem. (n.d.). Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

-

Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 36(10), 2385-2395. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Agrochemical Evaluation of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and agrochemical screening of the novel chemical entity, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. This document outlines hypothesized biological activities and provides detailed protocols for the preliminary evaluation of its potential as a fungicide, herbicide, or insecticide.

Introduction and Scientific Rationale

Pyrimidine derivatives are a cornerstone of modern agrochemical research, exhibiting a wide spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2] The specific substitutions on the pyrimidine ring are critical in determining the type and potency of its agrochemical activity.[3][4] The incorporation of a morpholine moiety is also a well-established strategy in the design of agrochemicals, often enhancing the systemic mobility and efficacy of the active ingredient.[1][5][6]

The subject of this guide, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, combines these key structural features. The nitropyrimidine core suggests potential for disruption of essential biochemical pathways in target organisms, such as pyrimidine biosynthesis, which has been identified as a novel herbicidal mode of action.[7][8][9][10] The chloro-substituent provides a reactive site for further chemical modification, while the morpholine group may confer favorable pharmacokinetic properties.

This document provides a framework for the initial investigation of this promising, yet uncharacterized, molecule. The following protocols are designed to be self-validating and provide a clear path for the preliminary assessment of its agrochemical potential.

Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

The proposed synthesis is a nucleophilic aromatic substitution reaction, a common and reliable method for the preparation of substituted pyrimidines. The protocol is adapted from the synthesis of a structurally related compound, 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine.[11]

Starting Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Morpholine

-

N,N-diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Protocol:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL per gram of starting pyrimidine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.1 eq).

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Slowly add morpholine (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

DIPEA: A non-nucleophilic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

-

0°C Initial Temperature: Controls the initial exothermic reaction upon addition of the nucleophile (morpholine).

-

Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Workflow Diagram:

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural motifs, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is hypothesized to possess fungicidal and/or herbicidal activity.

3.1. Potential as a Fungicide:

Many pyrimidine derivatives act as fungicides by interfering with essential fungal life processes.[12][13] Potential mechanisms include:

-

Inhibition of Nucleic Acid Synthesis: The pyrimidine core could interfere with the biosynthesis of DNA and RNA.[14]

-

Disruption of Mitochondrial Respiration: The molecule could inhibit the electron transport chain, leading to a depletion of cellular energy.[14][15]

-

Inhibition of Sterol Biosynthesis: The morpholine moiety is present in fungicides known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[14][16]

3.2. Potential as a Herbicide:

A novel class of herbicides acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[7][8][9][10] The nitropyrimidine structure of the target compound makes this a plausible mechanism of action to investigate.

Hypothesized Mechanism of Action (Herbicidal):

Experimental Protocols for Agrochemical Screening

The following are detailed, step-by-step protocols for the initial screening of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine for fungicidal, herbicidal, and insecticidal activities.

4.1. In Vitro Fungicide Screening Protocol

This protocol utilizes a 96-well microtiter plate assay for high-throughput screening against a panel of common plant pathogenic fungi.[17][18]

Materials:

-

Pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Prepare fungal spore suspensions or mycelial fragment suspensions in the appropriate liquid medium. Adjust the concentration to a level suitable for growth measurement (e.g., 1 x 10^4 spores/mL).

-

In a 96-well plate, perform serial dilutions of the stock solution to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Add the fungal inoculum to each well.

-